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Compound of Interest

Compound Name:
4,5,6,7-tetrachloro-2,3-dihydro-1H-

indene-1,3-dione

Cat. No.: B1662654 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C9H2Cl4O2 does not correspond to a widely documented or

commercially available chemical compound in major chemical databases. It is possible that this

formula pertains to a niche research chemical, a novel compound not yet extensively described

in the literature, or contains a typographical error.

However, the atomic composition is characteristic of highly chlorinated heterocyclic

compounds, which are often subjects of study in toxicology, environmental science, and

specialized areas of medicinal chemistry. This guide explores potential structural classes and

hypothetical synthesis strategies based on related, well-documented chemical structures. The

primary focus will be on polychlorinated benzimidazoles, as this structural motif can

accommodate the specified atoms. One such candidate is 4,5,6,7-tetrachloro-1H-

benzimidazole-2-carboxylic acid.

Part 1: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a core structure in many pharmaceuticals and bioactive molecules. Their

synthesis is well-established and typically involves the condensation of an o-phenylenediamine

with a carboxylic acid or its derivative.
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General Synthesis Pathway: Phillips-Ladenburg
Condensation
The most common route to benzimidazoles is the Phillips-Ladenburg condensation, which

involves reacting an o-phenylenediamine with a carboxylic acid under acidic and often

dehydrating conditions, such as heating in the presence of hydrochloric acid.
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Caption: General workflow of the Phillips-Ladenburg condensation for benzimidazole synthesis.

Hypothetical Synthesis of a C9H2Cl4O2 Candidate:
4,5,6,7-Tetrachloro-1H-benzimidazole-2-carboxylic acid
To synthesize a compound fitting the formula C9H2Cl4O2, such as 4,5,6,7-tetrachloro-1H-

benzimidazole-2-carboxylic acid, one would start with a tetrachlorinated o-phenylenediamine

and a dicarboxylic acid derivative.

Experimental Workflow Diagram
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Start: Reagents

1. Tetrachloro-1,2-diaminobenzene
2. Oxalic Acid

Reaction Step:
Condensation in 4M HCl
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Aqueous Workup:
Cool, filter precipitate
Wash with cold H₂O

Purification:
Recrystallization from

Ethanol/Water

Characterization:
NMR, Mass Spec, IR

Final Product
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Caption: Step-by-step experimental workflow for the synthesis of a target benzimidazole.
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Part 2: Experimental Protocols
The following are detailed, hypothetical protocols based on established methods for the

synthesis of related benzimidazole derivatives.[1][2][3]

Protocol 1: Synthesis of 4,5,6,7-Tetrachloro-1H-
benzimidazole-2-carboxylic acid
Objective: To synthesize a C9H2Cl4O2 compound via acid-catalyzed condensation.

Materials:

Tetrachloro-1,2-diaminobenzene (1.0 eq)

Oxalic acid (1.1 eq)

4 M Hydrochloric Acid (HCl)

Ethanol

Deionized Water

Anhydrous Sodium Sulfate

Procedure:

A mixture of tetrachloro-1,2-diaminobenzene (1.0 eq) and oxalic acid (1.1 eq) is suspended

in 4 M aqueous HCl (10 mL per gram of diamine).

The mixture is heated to reflux at 100°C with vigorous stirring for 4 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature, and then further cooled

in an ice bath for 30 minutes.

The resulting precipitate is collected by vacuum filtration.
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The crude product is washed with three portions of cold deionized water to remove residual

acid.

The product is purified by recrystallization from an ethanol/water mixture to yield the final

product.

The purified solid is dried under vacuum over anhydrous sodium sulfate.

Part 3: Data Presentation
Quantitative data for a novel compound would need to be experimentally determined. The table

below outlines the expected data points for characterization.

Table 1: Physicochemical and Spectroscopic Data

Property Expected Value / Data Type

Molecular Weight 311.91 g/mol

Appearance White to off-white crystalline solid

Melting Point
>300°C (typical for highly halogenated

benzimidazoles)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

alcohols

¹H NMR Broad singlet corresponding to N-H proton

¹³C NMR Signals for aromatic and carboxylic carbons

Mass Spec (HRMS)
Calculated m/z value for C9H2Cl4N2O2,

showing isotopic pattern for 4 Cl atoms

IR Spectroscopy Peaks for N-H, C=O (acid), and C-Cl bonds

Conclusion
While the molecular formula C9H2Cl4O2 does not match a known compound, this guide

provides a robust framework for its potential synthesis based on the chemistry of related

structures. The proposed pathway, utilizing a Phillips-Ladenburg condensation, is a reliable
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method for constructing the benzimidazole core. The provided protocols and characterization

data serve as a foundational template for researchers aiming to synthesize and identify this or

similar novel chemical entities. All proposed experimental work should be conducted with

appropriate safety precautions, given the potential toxicity of polychlorinated aromatic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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